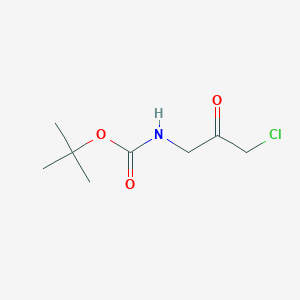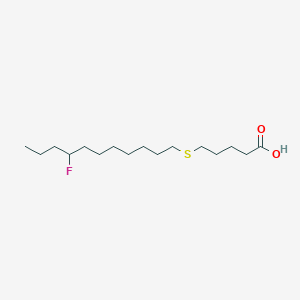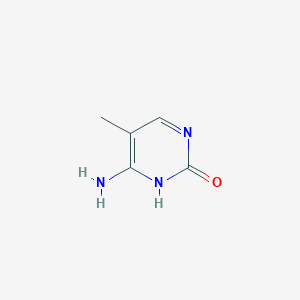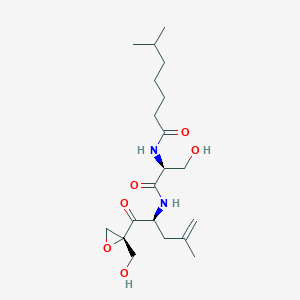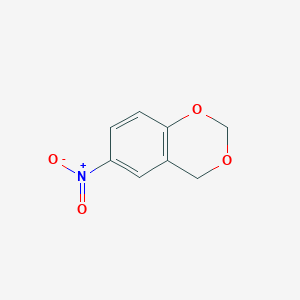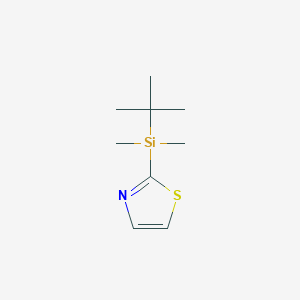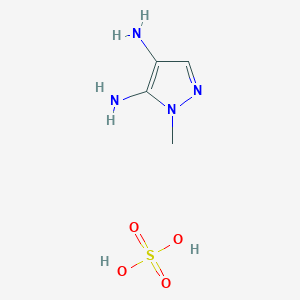
(R)-1-(3-Bromphenyl)ethanol
Übersicht
Beschreibung
(R)-1-(3-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. While the provided papers do not directly discuss (R)-1-(3-Bromophenyl)ethanol, they do provide insights into the synthesis and properties of structurally related compounds. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol are mentioned as important intermediates for the synthesis of a chemokine CCR5 antagonist and aprepitant, respectively . Additionally, (R)-2-Chloro-1-(3-chlorophenyl)ethanol is highlighted as an intermediate in the synthesis of β-adrenoceptor receptor agonists .
Synthesis Analysis
The synthesis of these related compounds involves asymmetric reduction of ketones to their corresponding chiral alcohols. For example, recombinant Escherichia coli cells were used to catalyze the reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with high enantioselectivity . Similarly, Leifsonia xyli CCTCC M 2010241 cells were employed for the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol . In another study, permeabilized cells of Candida ontarioensis were used for the reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol . These studies demonstrate the potential of biocatalysis for the efficient and enantioselective synthesis of chiral alcohols.
Molecular Structure Analysis
The molecular structure of these chiral alcohols is characterized by the presence of a phenyl group and a halogen atom, which are important for their pharmaceutical applications. The papers provided do not offer detailed molecular structure analysis, but they do mention the characterization of synthesized compounds using techniques such as NMR spectroscopy and HRMS spectrometry .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of these compounds is the asymmetric reduction of ketones to secondary alcohols. This process is facilitated by microbial cells or enzymes that act as biocatalysts, providing high enantioselectivity and yields . The use of co-substrates like isopropanol for cofactor recycling is also a common theme in these reactions, as it enhances the efficiency of the biocatalytic process .
Physical and Chemical Properties Analysis
The physical and chemical properties of these chiral alcohols, such as solubility and membrane permeability, are critical for the optimization of the biocatalytic process. For instance, the solubility of the substrate and product in different organic solvent-buffer media was investigated to improve the efficacy of the biocatalytic reactions . The optimization of reaction parameters, such as temperature and the addition of co-substrates, was also undertaken to enhance the effectiveness of the process .
Wissenschaftliche Forschungsanwendungen
Kinetische Racematspaltung sekundärer Alkohole
“(R)-1-(3-Bromphenyl)ethanol” wurde in der kinetischen Racematspaltung sekundärer Alkohole verwendet . Dieser Prozess ist entscheidend für die Herstellung enantiomerenreiner Verbindungen, die für die Synthese verschiedener Medikamente und anderer bioaktiver Substanzen wichtig sind .
Entwicklung von Nanohybrid-Biokatalysatoren
Diese Verbindung wurde bei der Entwicklung von Nanohybrid-Biokatalysatoren verwendet . Diese Biokatalysatoren haben eine ausgezeichnete Stabilität gezeigt und wurden in der kinetischen Racematspaltung sekundärer Alkohole verwendet .
Synthese von chiralen Medikamenten
“this compound” wird als Vorläufer bei der Synthese von chiralen Medikamenten verwendet . Chirale Medikamente wie (+)-Indatralin, Irindalon, Indinavir, (+)-Sertralin und Rasagilinmesylat wurden unter Verwendung dieser Verbindung synthetisiert .
Augenpflegemittel
Diese Verbindung wird als Augenpflegemittel verwendet . Es trägt dazu bei, die Sterilität von Augenlösungen zu erhalten und das Wachstum von Bakterien zu verhindern .
Solvatochromer Farbstoff
“this compound” wird als solvatochromer Farbstoff verwendet . Diese Farbstoffe werden in verschiedenen Anwendungen verwendet, darunter die Untersuchung von Lösemitteleffekten auf Farbstoffspektren, die Bestimmung von Lösemittelparametern und die Untersuchung von Lösemittel-Lösungsmittel-Wechselwirkungen
Eigenschaften
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJQMDYAOJNCC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370558 | |
| Record name | (R)-1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134615-24-0 | |
| Record name | (+)-1-(3-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134615-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
